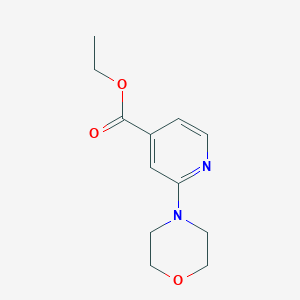

Ethyl 2-morpholinoisonicotinate

描述

Significance of Pyridine (B92270) and Morpholine (B109124) Scaffolds in Modern Organic Synthesis

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. mdpi.comvt.edutue.nl Its isosteric relationship with benzene, coupled with the electronic influence of the nitrogen atom, imparts unique reactivity and binding properties. mdpi.com Pyridine and its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamin B6, and are integral to a vast number of pharmaceuticals and agrochemicals. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and its presence can significantly influence the solubility and metabolic stability of a molecule. nih.gov

Similarly, the morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether linkage, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comresearchgate.net Its presence in a molecule can enhance pharmacological potency and modulate pharmacokinetic properties. chemicalbook.comnih.gov The morpholine moiety is often introduced to improve water solubility, reduce lipophilicity, and provide a flexible yet conformationally defined linker. nih.gov The weak basicity of the morpholine nitrogen and its ability to participate in hydrogen bonding make it a valuable component in drug design. chemicalbook.comnih.gov

The combination of pyridine and morpholine scaffolds in a single molecule, as seen in Ethyl 2-morpholinoisonicotinate, creates a compound with a rich chemical landscape, offering multiple sites for interaction and further functionalization.

Academic Relevance of Nicotinate (B505614) Ester Architectures in Chemical Research

Nicotinate esters, which are esters of nicotinic acid (pyridine-3-carboxylic acid), and their isomers like isonicotinates (pyridine-4-carboxylic acid esters), are of significant interest in chemical research. The ester functionality provides a versatile handle for synthetic transformations, allowing for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. Nicotinic acid itself, also known as niacin, is a vital nutrient, and its derivatives are explored for various therapeutic applications.

The academic relevance of nicotinate ester architectures stems from their utility as synthetic intermediates and as target molecules in their own right. The electronic properties of the pyridine ring influence the reactivity of the ester group, and the position of the ester on the ring (as in nicotinate vs. isonicotinate) further fine-tunes these properties. Researchers often utilize these architectures to explore structure-activity relationships in the development of new bioactive compounds.

Historical Context of Morpholine-Based Heterocyclic Chemistry Development

The history of heterocyclic chemistry dates back to the 19th century with the discovery of simple heterocycles like furan, pyrrole, and pyridine. The initial understanding of their structures was based on their chemical reactions, and it took the advent of modern analytical techniques to fully elucidate their nature.

The development of morpholine chemistry is more recent and is closely tied to the growth of medicinal chemistry in the 20th century. While the parent morpholine molecule has been known for a long time, its systematic exploration as a building block in drug discovery gained momentum as chemists sought to improve the properties of lead compounds. chemicalbook.com The recognition of its favorable physicochemical properties led to its incorporation into a wide array of drug candidates, solidifying its status as a key pharmacophore. chemicalbook.comresearchgate.net The synthesis of functionalized morpholines and their attachment to other heterocyclic systems, including pyridine, represents an ongoing area of research aimed at creating novel molecular entities with tailored properties.

While the broader classes of morpholine-substituted pyridines and nicotinate esters are of considerable interest, detailed academic research specifically focusing on This compound is not widely available in the public domain. The following table provides the basic chemical information for this compound.

| Property | Value |

| IUPAC Name | ethyl 2-morpholin-4-ylpyridine-4-carboxylate |

| CAS Number | 883107-57-1 |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.26 g/mol |

| InChI Key | UBQGLKBSCMRITK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)N2CCOCC2 |

Table 1: Chemical Identification of this compound.

Due to the limited specific research findings on this compound, a detailed discussion of its synthesis, reactivity, and specific applications with corresponding data tables cannot be provided at this time. The information presented serves to contextualize the compound within the broader and well-established fields of pyridine and morpholine chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-morpholin-4-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-13-11(9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQGLKBSCMRITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376597 | |

| Record name | ethyl 2-morpholinoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-57-1 | |

| Record name | Ethyl 2-(4-morpholinyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-morpholinoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of Ethyl 2 Morpholinoisonicotinate and Analogues

Quantum Chemical Methodologies for Molecular Systems

Quantum chemical calculations are fundamental tools for exploring the electronic structure and energy of molecules. acs.orgnih.gov These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, allow for a detailed understanding of reaction mechanisms, molecular stability, and reactivity. acs.orgrsc.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully employed to study reaction mechanisms and predict the acidity constants of substituted pyridinium (B92312) ions. acs.org For instance, DFT calculations, when combined with implicit solvation models, can achieve high accuracy in predicting experimental pKa values. acs.org

In the context of molecules like ethyl 2-morpholinoisonicotinate, which contains a substituted pyridine (B92270) ring, DFT can be used to model reaction pathways. For example, in the synthesis of related ester derivatives, DFT helps in understanding the reaction mechanism, including the role of catalysts and intermediates. researchgate.net The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals often providing a good balance between accuracy and computational cost. acs.orgacs.org

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311+G* | Geometry optimization and electronic properties of ester derivatives. researchgate.net |

| ωB97X-D | Def2-SVP | Reaction path analysis and single-point energy calculations. acs.org |

| M06-2X | 6-311+G(d,p) | Studies involving non-covalent interactions and thermochemistry. |

This table presents examples of DFT functionals and basis sets commonly used in the computational study of organic molecules and is not an exhaustive list.

Ab Initio Approaches in Theoretical Chemistry

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems or for validating DFT results. acs.org

These high-level calculations are invaluable for obtaining precise energies, geometries, and other molecular properties. For complex reactions, ab initio methods can be used to create a detailed potential energy surface, identifying transition states and intermediates with high confidence. acs.org The development of methods for the ab initio prediction of chemical reactants is an ongoing area of research, aiming to reduce the reliance on empirical knowledge in synthetic chemistry. acs.org

Exploration of Molecular Structures and Reactivity via Theoretical Calculations

Theoretical calculations are instrumental in exploring the three-dimensional structure of molecules and understanding their inherent reactivity. For this compound, this would involve determining the preferred conformations of the morpholine (B109124) ring and the orientation of the ethyl isonicotinate (B8489971) substituent. The planarity and conformation of similar molecules have been investigated using these methods. nih.govresearchgate.net

Key reactivity indicators, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MESP), and Fukui functions, can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For example, the MESP provides a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. researchgate.net These theoretical insights are crucial for designing new molecules with desired properties and for understanding their biological activity. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of molecular systems, capturing their behavior over time and in different environments.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of flexible molecules like this compound. The morpholine ring, for instance, can adopt various conformations, and MD simulations can reveal the relative populations of these conformers and the energy barriers between them. acs.orgnih.gov

Furthermore, MD simulations are widely used to study the interactions between a molecule and its environment, such as a solvent or a biological receptor. researchgate.net By simulating the system over time, one can observe how the molecule adapts its conformation to interact with its surroundings, providing insights into its solubility, binding affinity, and potential biological activity. nih.govresearchgate.net For example, MD simulations have been used to understand the role of the morpholine moiety in the binding of drug candidates to their target enzymes. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical interactions within the molecule and with its environment. |

| Simulation Time | The total time duration for which the molecular system's trajectory is calculated. | Needs to be long enough to sample the relevant conformational space and observe the phenomena of interest. |

| Temperature and Pressure | Thermodynamic variables that are typically kept constant during a simulation to mimic experimental conditions. | Ensures the simulation represents the behavior of the molecule under realistic conditions. |

This table outlines fundamental parameters that are defined at the start of a molecular dynamics simulation.

Prediction of Molecular Behavior and Properties

Computational methods are increasingly used to predict a wide range of molecular properties, obviating the need for extensive and costly experimental work in the early stages of research. rsc.org For a molecule like this compound, these predictions can include physicochemical properties such as solubility, lipophilicity (logP), and pKa. acs.org

These properties are crucial for understanding the molecule's behavior in different environments and for predicting its pharmacokinetic profile. nih.govacs.org For instance, the presence of the morpholine ring is known to influence the physicochemical properties of molecules, often improving their solubility and membrane permeability. acs.orgnih.gov Computational models can quantify these effects and guide the design of analogues with optimized properties. nih.gov Furthermore, theoretical calculations can predict spectroscopic properties like NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. researchgate.net

Role of Predictive Theoretical Chemistry in Guiding Experimental Research

Predictive theoretical chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights that guide and streamline experimental investigations. By modeling chemical reactions and molecular properties at a computational level, researchers can anticipate outcomes, understand reaction mechanisms, and design novel synthetic strategies with greater efficiency and precision. This section explores the application of these predictive methodologies to the synthesis of this compound and its analogues.

Anticipation of Reaction Outcomes and Byproducts

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as ethyl 2-chloroisonicotinate, with morpholine. While this reaction is generally effective, the formation of byproducts can complicate purification and reduce yields. Computational chemistry provides powerful tools to predict the regioselectivity and reactivity of such reactions, thereby anticipating the formation of both the desired product and potential impurities.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathway of the SNAr reaction between ethyl 2-chloroisonicotinate and morpholine. By calculating the energy profiles of the transition states for substitution at different positions on the pyridine ring, the most likely outcome can be predicted. For instance, in a di-substituted pyridine precursor, theoretical calculations can determine which leaving group will be preferentially substituted.

In silico models can also predict the formation of common byproducts. For example, if the starting material contains impurities or if the reaction conditions are not optimal, side reactions such as hydrolysis of the ester group or di-substitution on the pyridine ring can occur. Machine learning algorithms, trained on large datasets of chemical reactions, can predict the likelihood of these and other unexpected transformations, providing a more complete picture of the potential reaction mixture. arxiv.org

Table 1: Theoretical Prediction of Product Distribution in the Synthesis of this compound

| Reactants | Predicted Major Product | Predicted Minor Byproducts | Computational Method |

| Ethyl 2-chloroisonicotinate + Morpholine | This compound | 2-Morpholinonicotinic acid (from ester hydrolysis) | DFT (B3LYP/6-31G*) |

| Ethyl 2,6-dichloroisonicotinate + Morpholine | Ethyl 6-chloro-2-morpholinoisonicotinate | Ethyl 2,6-dimorpholinoisonicotinate, Ethyl 2-chloro-6-hydroxyisonicotinate | DFT, Reactron arxiv.org |

| 2-Chloro-4-(ethoxycarbonyl)pyridin-1-ium + Morpholine | This compound | 4-(Ethoxycarbonyl)pyridin-1-ol (from reaction with trace water) | M06-2X/def2-TZVP |

This table is a representative example based on general principles of computational chemistry and may not reflect actual experimental data.

Design of Novel Synthetic Pathways based on Theoretical Insights

For instance, computational screening of various leaving groups on the isonicotinate scaffold can identify alternatives to chlorine that may offer faster reaction rates or milder reaction conditions. Theoretical calculations can assess the activation energies for the SNAr reaction with a range of leaving groups (e.g., -F, -Br, -OTs), guiding the selection of the most promising candidates for experimental validation.

Furthermore, computational approaches can aid in the design of novel analogues of this compound with tailored properties. By modeling the interaction of these analogues with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity. researchgate.netfrontiersin.org This in silico-guided approach, often part of a quantitative structure-activity relationship (QSAR) study, can significantly accelerate the drug discovery process. For example, DFT analysis can be used to determine the thermodynamic and kinetic stability of proposed analogues, ensuring that the designed molecules are synthetically accessible and stable. researchgate.net

Table 2: In Silico Design and Evaluation of Synthetic Pathways for this compound Analogues

| Target Analogue | Proposed Precursor | Predicted Reaction Conditions | Theoretical Rationale |

| Ethyl 2-(piperazin-1-yl)isonicotinate | Ethyl 2-fluoroisonicotinate + Piperazine | K₂CO₃, DMSO, 80 °C | Fluorine as a leaving group often provides high regioselectivity in SNAr reactions. |

| Ethyl 2-(thiomorpholino)isonicotinate | Ethyl 2-chloroisonicotinate + Thiomorpholine | NaH, THF, 60 °C | Calculation of transition state energies suggests favorable kinetics under these conditions. |

| Mthis compound | 2-Bromo-4-(methoxycarbonyl)pyridine + Morpholine | Pd catalyst, phosphine (B1218219) ligand, base, toluene, 100 °C | Exploration of alternative cross-coupling reactions to the traditional SNAr. |

This table is a representative example based on general principles of computational chemistry and may not reflect actual experimental data.

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent structural features of Ethyl 2-morpholinoisonicotinate make it an attractive starting material for the synthesis of more elaborate molecular architectures. The combination of a nucleophilic morpholine (B109124) nitrogen, an electrophilic pyridine (B92270) ring (activated by the electron-withdrawing ester group), and a modifiable ester functionality provides multiple handles for synthetic transformations.

Integration into Advanced Drug Discovery Programs

While specific examples of this compound's direct integration into advanced drug discovery programs are not extensively documented in publicly accessible literature, its structural motifs are present in numerous biologically active compounds. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. Similarly, the pyridine core is a cornerstone of many pharmaceuticals. Therefore, this compound represents a readily available building block that could be incorporated into the synthesis of novel drug candidates. The general importance of such building blocks is underscored by the continuous need for new molecules in the drug discovery pipeline to address unmet medical needs.

Building Block for Multifunctional Heterocyclic Compounds

Scaffold for Extensive Pyridine and Morpholine-Based Derivatization

The core structure of this compound serves as a scaffold that can be systematically modified to generate libraries of related compounds. This is a crucial strategy in medicinal chemistry for exploring structure-activity relationships.

Functionalization for Diverse Chemical Scaffolds and Libraries

The generation of chemical libraries with diverse scaffolds is a key strategy in the search for new bioactive molecules. This compound is a potential starting point for creating such a library. The pyridine ring can be functionalized through various reactions, including nucleophilic aromatic substitution at the positions activated by the ring nitrogen and the ester group. The ester functionality can be converted into a wide range of other functional groups, such as amides, hydrazides, or other esters, each providing a new point of diversity.

Contribution to Scaffold Diversity Generation in Medicinal Chemistry

Scaffold diversity is a critical factor in the success of high-throughput screening campaigns to identify new drug leads. By providing a unique combination of a morpholine and a substituted pyridine, this compound can contribute to the generation of novel molecular frameworks. While direct evidence of its widespread use for this purpose is not apparent in the available literature, its potential as a versatile building block for creating structurally diverse molecules is clear from a chemical standpoint.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the atomic connectivity can be assembled.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Proton NMR spectroscopy of Ethyl 2-morpholinoisonicotinate would be expected to reveal distinct signals for each unique proton environment within the molecule. Based on the structure, which includes an ethyl group, a morpholine (B109124) ring, and a substituted pyridine (B92270) ring, a predictable pattern of resonances can be anticipated.

The ethyl group would present as a triplet for the methyl (CH3) protons, coupled to the adjacent methylene (B1212753) (CH2) group, and a quartet for the methylene protons, coupled to the methyl group. The morpholine ring contains two sets of chemically non-equivalent methylene protons. Those adjacent to the oxygen atom would be shifted further downfield compared to those adjacent to the nitrogen atom due to the higher electronegativity of oxygen. Each of these would likely appear as a triplet, assuming coupling only to their immediate neighbors within the ring. The pyridine ring possesses three aromatic protons in unique chemical environments, which would give rise to distinct signals in the downfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (3H for the methyl group, 2H for the ethyl's methylene, 4H for each set of morpholine protons, and 1H for each aromatic proton).

Interactive Data Table: Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (CH3) | ~1.3 | Triplet |

| Ethyl (CH2) | ~4.3 | Quartet |

| Morpholine (-CH2-N-) | ~3.5 | Triplet |

| Morpholine (-CH2-O-) | ~3.8 | Triplet |

| Pyridine (aromatic H) | 7.0 - 8.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the 1H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum would be expected to show a signal for the carbonyl carbon of the ester group in the far downfield region (typically 160-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (110-160 ppm), with the carbon attached to the nitrogen and the carbon bearing the morpholino group showing distinct shifts. The carbons of the morpholine ring would resonate in the aliphatic region, with the carbon adjacent to the oxygen appearing at a lower field than the one next to the nitrogen. The ethyl group would exhibit two signals, one for the methylene carbon and one for the methyl carbon.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Pyridine (aromatic C) | 110 - 160 |

| Morpholine (-CH2-O-) | ~67 |

| Morpholine (-CH2-N-) | ~45 |

| Ethyl (-O-CH2-) | ~61 |

| Ethyl (-CH3) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group would be prominent, typically appearing around 1720-1740 cm-1. The C-O single bond stretching of the ester would also be visible in the 1100-1300 cm-1 region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would produce a series of absorptions in the 1450-1600 cm-1 range. The C-H stretching of the aliphatic ethyl and morpholine groups would be observed just below 3000 cm-1, while the aromatic C-H stretching would appear just above 3000 cm-1. The C-N stretching of the morpholine ring would likely be found in the 1000-1200 cm-1 region.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm-1) |

| C=O (Ester) | ~1730 |

| C-O (Ester) | ~1250 |

| C=C, C=N (Aromatic) | 1450 - 1600 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-H (Aromatic) | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C12H16N2O3), confirming the elemental composition of the synthesized compound. The calculated exact mass for C12H16N2O3 is 236.1161 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked. The chromatogram would show peaks corresponding to the starting materials and the product, and their respective mass spectra would confirm their identities. This technique allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the final product.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating components of a mixture. For this compound, techniques such as HPLC, TLC, and GC are vital for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing a compound like this compound. This method would be used to determine the purity of the final product and to identify any non-volatile impurities that may be present from the synthesis.

A typical RP-HPLC method would involve a C18 column, which is a nonpolar stationary phase. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a stable and consistent form. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simple purity checks. pensoft.net Detection is commonly achieved using a UV/VIS detector set at a wavelength where the pyridine ring of the molecule exhibits strong absorbance. pensoft.net The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value/Type |

|---|---|

| Column | C18 (e.g., 150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical but standard set of starting parameters for the HPLC analysis of a heterocyclic compound like this compound, based on established methods for similar structures. pensoft.netpensoft.net

Thin Layer Chromatography (TLC) for Reaction Completion

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and essential technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC allows a chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rochester.edu Alongside the reaction mixture, reference spots of the starting materials (e.g., ethyl 2-chloroisonicotinate and morpholine) are also applied. rochester.edu The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase.

After development, the plate is visualized, typically under a UV lamp, where UV-active compounds like the pyridine-containing product will appear as dark spots. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product this compound, is prominent. libretexts.orgyoutube.com The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the reactant is truly absent, which is especially useful if the product and reactant have similar Rf values. libretexts.orgrochester.edu

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. It is particularly useful for assessing the purity of this compound and for detecting any volatile byproducts or residual starting materials. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

For the analysis, a small amount of the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column. nih.gov The column, often a capillary column with a specific stationary phase (e.g., SE-54), separates the components based on their boiling points and interactions with the phase. nih.gov A programmed temperature ramp is typically used, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points. nih.gov

The separated compounds then pass through a detector, most powerfully a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. mdpi.comresearchgate.net This allows for the precise quantification of the purity of this compound and the identification of any volatile impurities.

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods suggest the connectivity of a molecule, X-ray crystallography provides unequivocal proof of its three-dimensional structure, including the precise arrangement of atoms in space and their relationship to neighboring molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies for Atomic Arrangement

Single Crystal X-ray Diffraction is the gold standard for molecular structure determination. researchgate.net To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted and exposed to a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and thus determine the precise location of each atom. nih.gov This analysis yields critical information such as bond lengths, bond angles, and torsion angles, confirming the expected geometry of the morpholine ring (typically a chair conformation), the planar pyridine ring, and the ethyl ester group. For analogous heterocyclic compounds, structural analysis has confirmed details down to the orientation of substituents and the planarity of ring systems. researchgate.net

Table 2: Representative Crystallographic Data for a Heterocyclic Ester

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.12 |

| b (Å) | 15.45 |

| c (Å) | 9.88 |

| **β (°) ** | 110.5 |

| Z (Molecules/unit cell) | 4 |

This table shows representative data for a related substituted heterocyclic compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. mdpi.com This packing is governed by various intermolecular interactions, which dictate the physical properties of the crystalline solid.

For a molecule like this compound, the analysis would likely reveal a network of weak intermolecular forces. These can include C–H···O and C–H···N hydrogen bonds, where hydrogen atoms attached to carbon interact with the oxygen atom of the morpholine or ester group, or the nitrogen atom of the pyridine ring of an adjacent molecule. researchgate.net Such interactions often link molecules into chains or more complex three-dimensional networks. researchgate.net The analysis also investigates the presence or absence of other interactions like π-π stacking between the pyridine rings of neighboring molecules, which can significantly influence the crystal's stability. mdpi.comresearchgate.net Understanding these packing motifs and intermolecular forces is crucial for comprehending the material's properties.

常见问题

Q. How to present conflicting bioactivity data in a manuscript while maintaining scientific rigor?

- Answer : Use a dedicated "Data Contradictions" subsection. Compare conflicting studies’ methodologies (e.g., assay type, cell passage number). Perform meta-analysis with fixed/random-effects models if ≥3 independent datasets exist. Acknowledge limitations (e.g., batch-to-batch compound variability) and propose validation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。